2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline
Overview
Description
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine compound that features a fluorine atom and a pyrazole ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling of the pyrazole ring with the aniline core: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinone derivatives.
Reduction: This can reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-(1H-pyrazol-4-yl)aniline: Lacks the methyl group on the pyrazole ring.
3-(1-methyl-1H-pyrazol-4-yl)aniline: Lacks the fluorine atom.
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)aniline: Contains a chlorine atom instead of fluorine.
Uniqueness
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the presence of both the fluorine atom and the methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets .
Biological Activity
2-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a pyrazole ring. This compound is recognized for its potential biological activities, particularly in the context of neurological and inflammatory diseases.
- Molecular Formula : C₈H₈FN₃
- Molecular Weight : 179.17 g/mol
- Structural Features : The presence of the fluorine atom typically enhances the compound's biological activity and metabolic stability, while the pyrazole ring contributes to its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoro group and pyrazole ring facilitate binding to molecular targets, which can modulate their activity, leading to various therapeutic effects. This compound has been implicated in:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in disease pathways.
- Activation of Signaling Pathways : The compound can activate or inhibit signaling pathways relevant to neurological functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Anti-inflammatory Effects
Compounds containing pyrazole rings have been studied for their anti-inflammatory properties. For instance, similar derivatives have shown promising results in inhibiting COX enzymes, which are critical in inflammatory processes.
Neuroprotective Potential
Given its structural characteristics, this compound may exhibit neuroprotective effects, particularly through modulation of muscarinic acetylcholine receptors (mAChRs). Research on related compounds suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to relevant molecular targets. Techniques such as molecular docking simulations and in vitro binding assays are employed to elucidate its mechanism of action. These studies are crucial for optimizing the compound for drug development.
Properties
IUPAC Name |
2-fluoro-3-(1-methylpyrazol-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-6-7(5-13-14)8-3-2-4-9(12)10(8)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAPXTUTXFQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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